6,7-Dimethoxy-1-methyl-3-phenylisoquinoline is a compound belonging to the isoquinoline class of alkaloids, characterized by a bicyclic structure that includes a benzene ring fused to a nitrogen-containing heterocycle. Its molecular formula is and it has a molecular weight of approximately 279.33 g/mol . This compound is notable for its potential biological activities and applications in medicinal chemistry.
The compound can be derived from various natural sources, particularly plants known for their isoquinoline alkaloid content. It can also be synthesized through several chemical methods, which will be discussed in detail later.
6,7-Dimethoxy-1-methyl-3-phenylisoquinoline is classified as an isoquinoline derivative. Isoquinolines are part of a larger group of compounds known as alkaloids, which are naturally occurring organic compounds that mostly contain basic nitrogen atoms. These compounds often exhibit significant pharmacological effects.
The synthesis of 6,7-dimethoxy-1-methyl-3-phenylisoquinoline can be achieved through various synthetic routes. One common method involves the use of starting materials such as 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline, which undergoes transformations to yield the desired product.
The structure of 6,7-dimethoxy-1-methyl-3-phenylisoquinoline features a phenyl group attached to the isoquinoline core at the 3-position and methoxy groups at the 6 and 7 positions. The nitrogen atom is located in the isoquinoline ring system.
6,7-Dimethoxy-1-methyl-3-phenylisoquinoline can participate in various chemical reactions typical of isoquinoline derivatives:
For instance, using triflic anhydride in the presence of a base can convert hydroxy groups into triflate groups, which are more reactive towards nucleophiles .
The mechanism of action for compounds like 6,7-dimethoxy-1-methyl-3-phenylisoquinoline often involves interaction with biological targets such as enzymes or receptors. While specific mechanisms for this compound may not be fully elucidated, similar isoquinoline derivatives have been shown to exhibit pharmacological effects through:
Information regarding the physical properties such as density and melting point is often limited or not available for this compound.
Key chemical properties include:
6,7-Dimethoxy-1-methyl-3-phenylisoquinoline has potential applications in medicinal chemistry due to its structural characteristics that suggest possible biological activity:
6,7-Dimethoxy-1-methyl-3-phenylisoquinolinium derivatives (quaternary ammonium salts) disrupt bacterial cell division by targeting the essential cytoskeletal protein Filamentous temperature-sensitive protein Z (FtsZ). These compounds bind to Staphylococcus aureus FtsZ (SaFtsZ), stabilizing its polymer structure and inhibiting guanosine triphosphatase (GTPase) activity—a process critical for Z-ring formation and cytokinesis. Fluorescence spectroscopy confirms direct binding, with enhanced affinity observed in derivatives bearing hydrophobic 3-phenyl substituents (e.g., biphenyl or tert-butylphenyl groups). This binding stabilizes FtsZ protofilaments, preventing dynamic assembly and disassembly, thereby halting bacterial cell division [1] [5]. Notably, these compounds exhibit minimal cross-reactivity with mammalian β-tubulin, reducing potential off-target toxicity [5].
The quaternary ammonium derivatives demonstrate potent activity against multidrug-resistant strains, as quantified by minimum inhibitory concentration (MIC) assays. Structural modifications significantly influence efficacy:
Table 1: Antibacterial Activity of 6,7-Dimethoxy-1-methyl-3-phenylisoquinolinium Derivatives [1]
| Compound | R₃′ Substituent | MIC (μg/mL) MRSA | MIC (μg/mL) VRE |
|---|---|---|---|
| 1b | Phenyl | 64 | >64 |
| 5b | 4-Biphenyl | 4 | 4 |
| 6b | 4-Biphenyl* | 4 | 8 |
| 7b | 4-tert-Butylphenyl | 8 | 8 |
Structural note: 6b contains an additional 8-methoxy group.
Activity against methicillin-resistant Staphylococcus aureus (MRSA) is consistently robust (MIC 4–32 μg/mL), with minor variations between methicillin-sensitive and methicillin-resistant strains. In contrast, potency against vancomycin-sensitive Enterococcus faecalis is generally lower (MIC >64 μg/mL for most derivatives), highlighting selectivity for resistant phenotypes [1] [5].
The dihydroisoquinoline analog 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (structurally related to 6,7-dimethoxy-1-methyl-3-phenylisoquinoline) modulates smooth muscle contractility. At 50 μM, it potentiates cytosolic calcium influx in gastric smooth muscle preparations by activating voltage-gated L-type calcium channels. This increases spontaneous contractile amplitude by 31.6% compared to acetylcholine-induced contractions. The effect peaks within 1.55 ± 0.38 minutes and is reversible upon washout. Calcium-dependent contractions are abolished by L-type blockers nifedipine (0.5 μM) and verapamil (0.3 μM), confirming calcium channel involvement [4].
The compound’s contractile effects are mediated through G-protein-coupled receptors:
Table 2: Receptor Antagonist Effects on 3,4-Dihydroisoquinoline-Induced Contractions [4]
| Receptor Target | Antagonist | Concentration (μM) | Reduction in Contraction |
|---|---|---|---|
| mAChRs (Non-selective) | Atropine | 10 | 64% |
| mAChRs (Non-selective) | Ipratropium | 1 | 51% |
| M₃ mAChR | 4-DAMP | 0.3 | 49% |
| M₃ mAChR | Tiotropium | 5 | 44% |
| 5-HT₂ | Endogenous inhibition | - | 47%* |
*Measured via receptor expression downregulation.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6